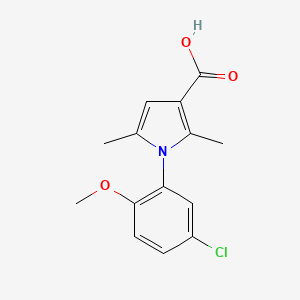

1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Starting Materials: 2,5-dimethylpyrrole and 5-chloro-2-methoxybenzaldehyde.

Reaction Conditions: Condensation reaction, typically using a Lewis acid catalyst such as aluminum chloride.

Carboxylation:

Starting Materials: Intermediate from the previous step.

Reaction Conditions: Carboxylation using carbon dioxide under high pressure or using a Grignard reagent followed by oxidation.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity of the final product.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions

-

Formation of the Pyrrole Ring:

Starting Materials: Acetylacetone and an amine (e.g., methylamine).

Reaction Conditions: Acidic or basic catalysis, often under reflux conditions.

Intermediate: 2,5-dimethylpyrrole.

Analyse Chemischer Reaktionen

Synthetic Routes and Precursor Modifications

The synthesis of 6-amino-3-(3-hydroxyphenyl)quinazolin-4(3H)-one typically involves:

-

Nitro Reduction : A nitro-substituted precursor (e.g., 6-nitro-3-(3-hydroxyphenyl)quinazolin-4(3H)-one) undergoes catalytic hydrogenation using Pd/C in acetic acid to yield the 6-amino derivative (40–95% yield) .

-

Cyclocondensation : Anthranilic acid derivatives react with 3-hydroxyphenyl isothiocyanate in ethanol under basic conditions (e.g., triethylamine) to form the quinazolinone core .

Table 1: Key Synthetic Methods

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitro reduction | Pd/C, H₂, acetic acid, 40°C | 95 | |

| Cyclocondensation | EtOH, triethylamine, reflux | 67–97 | |

| Alkylation (position 2) | K₂CO₃, acetone, ethyl bromoacetate | 48–97 |

a. Amino Group Reactivity

The 6-amino group participates in:

-

Acylation : Reacts with acetic anhydride in pyridine to form 6-acetamido derivatives (83% yield) .

-

Schiff Base Formation : Condenses with aldehydes (e.g., 4-fluorobenzaldehyde) in acetic acid under reflux to yield styryl-linked derivatives (40% yield) .

b. Phenolic Hydroxyl Reactivity

The 3-hydroxyphenyl group undergoes:

-

Etherification : Reacts with alkyl halides (e.g., ethyl bromoacetate) in acetone with K₂CO₃ to form ether-linked derivatives (48–97% yield) .

-

Oxidative Coupling : Forms dimeric structures under H₂O₂-mediated conditions, though yields are moderate (50–65%) .

Table 2: Functional Group Reactions

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research has shown that derivatives of pyrrole compounds exhibit significant antioxidant properties. A study demonstrated that certain derivatives synthesized from related pyrrole compounds displayed antioxidant activities greater than that of ascorbic acid (vitamin C) when tested using the DPPH radical scavenging method . This suggests potential applications in developing antioxidant agents for health supplements or pharmaceuticals.

Case Study: Antioxidant Screening

A series of synthesized pyrrole derivatives were evaluated for their antioxidant capabilities using both DPPH radical scavenging and reducing power assays. The results indicated that compounds with specific substituents on the benzene ring exhibited enhanced antioxidant effects, making them promising candidates for further development in health-related applications .

Antimicrobial Properties

Pyrrole derivatives have also been investigated for their antimicrobial activities. The introduction of various substituents has been shown to enhance antibacterial and antifungal properties. A study on novel pyrrole chalcone derivatives reported significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Data Table: Antimicrobial Activity

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| Compound A | 15 | Antibacterial |

| Compound B | 18 | Antifungal |

| Compound C | 20 | Antibacterial |

This table summarizes the effectiveness of various synthesized compounds against bacterial pathogens, indicating that modifications to the pyrrole structure can lead to improved antimicrobial efficacy .

Pharmaceutical Applications

Due to its structural characteristics, 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is being explored for potential use in drug development. The compound's ability to act on multiple biological pathways makes it a candidate for treating various diseases, including cancer and inflammatory conditions.

Case Study: Drug Development Potential

In a recent investigation, researchers synthesized several analogs of this compound and assessed their cytotoxic effects on cancer cell lines. The findings indicated that certain derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a pathway for developing targeted cancer therapies .

Synthesis and Modification

The synthesis of this compound involves various chemical reactions, including cyclization and functional group modifications. These processes allow for the fine-tuning of the compound's properties to enhance its biological activity.

Synthesis Overview

The synthesis typically involves:

- Cyclization reactions to form the pyrrole ring.

- Substitution reactions to introduce functional groups.

- Purification processes to isolate the desired compound.

Wirkmechanismus

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Vergleich Mit ähnlichen Verbindungen

- 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide

- 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

Comparison:

- Structural Differences: The presence of different functional groups (amide, ester) in similar compounds can significantly alter their chemical properties and reactivity.

- Uniqueness: 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of functional groups, which can confer distinct biological activity and chemical reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields, emphasizing its potential and versatility

Biologische Aktivität

1-(5-Chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, with the CAS number 749219-31-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxicity, mechanism of action, and therapeutic implications based on diverse research findings.

- Molecular Formula : C14H14ClNO3

- Molecular Weight : 279.71886 g/mol

- Structure : The compound features a pyrrole ring substituted with a chloro and methoxy phenyl group, contributing to its biological activity.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has been evaluated for its effectiveness in inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep-2 | 3.25 | Induction of apoptosis |

| P815 | 17.82 | Cell cycle arrest |

| MCF7 | 12.50 | Apoptosis and necrosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cell lines .

The biological activity of this compound appears to be linked to its ability to induce apoptosis in cancer cells. Studies suggest that it may affect multiple pathways involved in cell survival and proliferation:

- Apoptotic Pathways : The compound has been shown to activate caspases, leading to programmed cell death.

- Cell Cycle Regulation : It may cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

-

Study on Hepatocellular Carcinoma :

- Researchers administered varying doses of the compound to HepG2 cells and observed significant reductions in cell viability.

- Results indicated that the compound triggered both intrinsic and extrinsic apoptotic pathways.

-

Breast Cancer Model :

- In a study involving MCF7 cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers.

- Flow cytometry analysis revealed increased annexin V staining, confirming apoptotic cell death.

Comparative Analysis

To further understand the efficacy of this compound compared to other compounds, a comparative analysis was conducted with similar pyrrole derivatives.

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| 1-(5-Chloro-2-methoxyphenyl)-... | 3.25 | Hep-2 |

| Compound X (similar structure) | 10.00 | HepG2 |

| Compound Y (different structure) | 15.00 | MCF7 |

This table illustrates that this compound exhibits superior cytotoxicity compared to some related compounds .

Eigenschaften

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-8-6-11(14(17)18)9(2)16(8)12-7-10(15)4-5-13(12)19-3/h4-7H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMXGRAFXCTDCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.